molecular formula C7H8O2S B8590371 5-Ethoxy-2-thiophenecarbaldehyde

5-Ethoxy-2-thiophenecarbaldehyde

Cat. No.: B8590371
M. Wt: 156.20 g/mol
InChI Key: XUMDIGQTRGWQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2-thiophenecarbaldehyde is a useful research compound. Its molecular formula is C7H8O2S and its molecular weight is 156.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

5-ethoxythiophene-2-carbaldehyde

InChI

InChI=1S/C7H8O2S/c1-2-9-7-4-3-6(5-8)10-7/h3-5H,2H2,1H3

InChI Key

XUMDIGQTRGWQBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(S1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-ethoxythiophene (355 mg, 2.77 mmol) in 14 mL of 9:1 tetrahydrofuran/hexamethylphosphoramide under argon at −78° C. was added n-butyllithium (1.22 mL, 2.5 M in hexanes) dropwise over 5 minutes. After stirring at −78° C. for 20 minutes, dimethylformamide (1.07 mL, 13.9 mmol) was added in a single portion and the reaction mixture allowed to warm to room temperature while stirring, before being poured into 60 mL of 1 N hydrochloric acid. Organics were extracted with 1:1 ether/hexanes (2×75 mL), washed with 1 N hydrochloric acid (2×40 mL), water (40 mL) and brine, dried over magnesium sulfate, filtered and concentrated. The crude residue was subjected to chromatography on silica gel with gradient elution (5-7% ethyl acetate in hexanes) to give 5-ethoxy-2-thiophenecarbaldehyde (216 mg, 49%). Used without further characterization.
Quantity
355 mg
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran hexamethylphosphoramide
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

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